Cas no 46492-08-4 (Benz[g]isoquinoline-5,10-dione)
![Benz[g]isoquinoline-5,10-dione structure](https://ja.kuujia.com/scimg/cas/46492-08-4x500.png)
Benz[g]isoquinoline-5,10-dione 化学的及び物理的性質
名前と識別子
-
- Benz[g]isoquinoline-5,10-dione
- 5,10-Dihydrobenzo[g]isoquinoline-5,10-dione
- BENZ[G]ISOCHINOLIN-5,10-DION
- benzo[g]isoquinoline-5,10-dione
- 2-Aza-9,10-anthraquinone
- 2-azaanthraquinone
- benz[g]isoquinnoline-5,10-dione
- benz[g]isoquinolin-5,10-dione
- Benzo(g)isoquinoline-5,10-dione
- BGID
- Biquidone
- NSC 338695
- Benz(g)isoquinoline-5,10-dione,99%
- CS-0361193
- 46492-08-4
- WBA49208
- Benz[g]isoquinoline-5,10-dione, 99%
- F53513
- 5H,10H-benzo[g]isoquinoline-5,10-dione
- AKOS015889524
- Benz(g)isoquinoline-5,10-dione
- DTXSID80196854
- NSC-338695
- AS-60180
- SCHEMBL421291
- NSC338695
- CHEMBL179617
- BDBM50599583
- FT-0639858
- benzo[g]Isoquinoline-510-dione
- DTXCID20119345
- DB-051380
- benzo(g)Isoquinoline-510-dione
-
- MDL: MFCD00010399
- インチ: InChI=1S/C13H7NO2/c15-12-8-3-1-2-4-9(8)13(16)11-7-14-6-5-10(11)12/h1-7H
- InChIKey: ZLLVUAAESHIVAZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=O)C3=CC=NC=C3C2=O
計算された属性
- せいみつぶんしりょう: 209.04800
- どういたいしつりょう: 209.048
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 47A^2
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.373
- ゆうかいてん: 178-180 °C (lit.)
- ふってん: 407 ºC
- フラッシュポイント: 202 ºC
- 屈折率: 1.668
- PSA: 47.03000
- LogP: 1.85700
- ようかいせい: 使用できません
Benz[g]isoquinoline-5,10-dione セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- リスク用語:R36/37/38
Benz[g]isoquinoline-5,10-dione 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benz[g]isoquinoline-5,10-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00DJIS-25mg |
BENZ[G]ISOQUINOLINE-5,10-DIONE |
46492-08-4 | 99% | 25mg |
$244.00 | 2024-05-01 | |
eNovation Chemicals LLC | D759345-5mg |
BENZ[G]ISOQUINOLINE-5,10-DIONE |
46492-08-4 | 99% | 5mg |
$130 | 2025-03-01 | |
eNovation Chemicals LLC | D759345-5mg |
BENZ[G]ISOQUINOLINE-5,10-DIONE |
46492-08-4 | 99% | 5mg |
$130 | 2025-02-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 282219-25MG |
Benz[g]isoquinoline-5,10-dione |
46492-08-4 | 25mg |
¥1182.53 | 2023-12-09 | ||
Aaron | AR00DJR4-5mg |
Benz[g]isoquinoline-5,10-dione |
46492-08-4 | 99% | 5mg |
$78.00 | 2025-02-10 | |
Aaron | AR00DJR4-25mg |
Benz[g]isoquinoline-5,10-dione |
46492-08-4 | 99% | 25mg |
$256.00 | 2025-02-10 | |
eNovation Chemicals LLC | D759345-25mg |
BENZ[G]ISOQUINOLINE-5,10-DIONE |
46492-08-4 | 99% | 25mg |
$280 | 2025-02-24 | |
eNovation Chemicals LLC | D759345-5mg |
BENZ[G]ISOQUINOLINE-5,10-DIONE |
46492-08-4 | 99% | 5mg |
$130 | 2024-06-06 | |
eNovation Chemicals LLC | D759345-25mg |
BENZ[G]ISOQUINOLINE-5,10-DIONE |
46492-08-4 | 99% | 25mg |
$280 | 2025-03-01 | |
eNovation Chemicals LLC | D759345-25mg |
BENZ[G]ISOQUINOLINE-5,10-DIONE |
46492-08-4 | 99% | 25mg |
$280 | 2024-06-06 |
Benz[g]isoquinoline-5,10-dione 関連文献
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Olga S. Taniya,Dmitry S. Kopchuk,Albert F. Khasanov,Igor S. Kovalev,Sougata Santra,Matiur Rahman,Grigory V. Zyryanov,Adinath Majee,Valery N. Charushin,Oleg N. Chupakhin New J. Chem. 2019 43 11382
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Ekaterina Shinkevich,Jurgen Deblander,Sandra Matthijs,Jan Jacobs,Norbert De Kimpe,Kourosch Abbaspour Tehrani Org. Biomol. Chem. 2011 9 538
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Sara Hoet,Frederik Opperdoes,Reto Brun,Jo?lle Quetin-Leclercq Nat. Prod. Rep. 2004 21 353
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John W. Blunt,Brent R. Copp,Murray H. G. Munro,Peter T. Northcote,Michèle R. Prinsep Nat. Prod. Rep. 2003 20 1
-
Robert J. Smets,Eveline Torfs,Filip Lemière,Paul Cos,Davie Cappoen,Kourosch Abbaspour Tehrani Org. Biomol. Chem. 2019 17 2923
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Robert J. Smets,Eveline Torfs,Filip Lemière,Paul Cos,Davie Cappoen,Kourosch Abbaspour Tehrani Org. Biomol. Chem. 2019 17 2923
-
Anne-Sophie Rebstock,Florence Mongin,Fran?ois Trécourt,Guy Quéguiner Org. Biomol. Chem. 2004 2 291
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Shyam K. Konda,Haiqiang Wang,Suzanne M. Cutts,Don R. Phillips,J. Grant Collins Org. Biomol. Chem. 2015 13 5972
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Najia Adnan,Damian P. Buck,Benny J. Evison,Suzanne M. Cutts,Don R. Phillips,J. Grant Collins Org. Biomol. Chem. 2010 8 5359
Benz[g]isoquinoline-5,10-dioneに関する追加情報
Recent Advances in the Study of Benz[g]isoquinoline-5,10-dione (CAS: 46492-08-4): A Promising Scaffold in Medicinal Chemistry
The compound Benz[g]isoquinoline-5,10-dione (CAS: 46492-08-4) has recently garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, characterized by a fused isoquinoline-dione system, exhibits remarkable biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its potential as a lead compound for drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anticancer activity of Benz[g]isoquinoline-5,10-dione derivatives against various cancer cell lines. The researchers synthesized a series of analogs and evaluated their cytotoxicity, finding that certain structural modifications significantly enhanced potency while reducing off-target effects. Notably, one derivative demonstrated selective activity against triple-negative breast cancer cells with an IC50 value of 0.8 μM, suggesting its potential as a targeted therapy for this aggressive cancer subtype.
In the realm of antimicrobial research, a team from the University of Cambridge reported in Antimicrobial Agents and Chemotherapy (2024) that Benz[g]isoquinoline-5,10-dione derivatives exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. The compounds were found to disrupt bacterial membrane integrity while inhibiting key enzymes involved in cell wall biosynthesis. This dual mechanism of action makes these derivatives particularly promising for addressing the growing challenge of antibiotic resistance.
Recent structural biology studies have provided new insights into the molecular interactions of Benz[g]isoquinoline-5,10-dione with biological targets. X-ray crystallography and molecular docking analyses revealed that the planar structure of the core scaffold facilitates intercalation with DNA and specific binding to various enzyme active sites. These findings, published in Nature Communications (2024), have guided the rational design of more selective and potent derivatives with improved pharmacokinetic properties.
Ongoing clinical research is exploring the potential of Benz[g]isoquinoline-5,10-dione-based compounds for neurodegenerative diseases. Preliminary results from animal models suggest that certain derivatives can cross the blood-brain barrier and exhibit neuroprotective effects by modulating oxidative stress pathways. This application represents an exciting new direction for this chemical scaffold beyond its traditional focus on infectious diseases and oncology.
From a synthetic chemistry perspective, recent advances have improved the efficiency of Benz[g]isoquinoline-5,10-dione production. A 2024 paper in Organic Process Research & Development described a novel catalytic system that enables the large-scale synthesis of this scaffold with excellent yield and purity. These process improvements are critical for supporting further preclinical and clinical evaluation of promising derivatives.
As research continues to uncover the therapeutic potential of Benz[g]isoquinoline-5,10-dione derivatives, the scientific community remains optimistic about their translation into clinical applications. The combination of structural versatility, multiple mechanisms of action, and recent synthetic advances positions this scaffold as a valuable platform for future drug discovery efforts across multiple therapeutic areas.
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